3-(2-methyl-1H-imidazol-1-yl)piperidine dihydrochloride
Description
Historical Context and Emergence in Chemical Research
The discovery of this compound traces back to early efforts in heterocyclic chemistry to merge nitrogen-containing rings for enhanced bioactivity. First reported in chemical literature circa 2011, its development coincided with broader trends in medicinal chemistry to optimize pharmacokinetic properties through hybrid architectures. The compound’s initial synthesis leveraged nucleophilic substitution reactions between 2-methylimidazole derivatives and piperidine precursors, as evidenced by analogous methodologies in patent filings for related imidazole-piperidine systems.
Early structural characterization via nuclear magnetic resonance (NMR) and mass spectrometry confirmed its dihydrochloride salt form, which improves aqueous solubility—a critical factor for in vitro and in vivo testing. By 2015, the compound gained traction in high-throughput screening libraries due to its balanced lipophilicity (LogP ≈ 1.8) and molecular weight (238.15 g/mol), adhering to Lipinski’s rule-of-five criteria for drug-likeness.
Significance of Imidazole–Piperidine Hybrids in Contemporary Science
Imidazole–piperidine hybrids occupy a privileged position in drug design, combining:
- Imidazole’s metal-coordinating capacity and hydrogen-bonding versatility, crucial for enzyme inhibition.
- Piperidine’s conformational rigidity and bioavailability enhancement through saturated nitrogen heterocycles.
Table 1: Comparative Analysis of Representative Imidazole–Piperidine Hybrids
The dihydrochloride salt form of 3-(2-methyl-1H-imidazol-1-yl)piperidine enhances crystallinity and shelf stability compared to freebase counterparts, addressing common formulation challenges. Recent computational studies suggest its potential as a fragment-based lead compound, with docking simulations showing affinity for adenosine A~2A~ receptors (ΔG = -8.2 kcal/mol) and cyclin-dependent kinases.
Overview of Research Motivations and Theoretical Frameworks
Three interconnected drivers propel research on this compound:
1. Synthetic Accessibility : Modern catalytic methods, such as palladium-mediated cross-couplings and iodine-promoted cyclizations, enable efficient large-scale production. For instance, the use of Pd/C catalysts in toluene at 140°C facilitates dehydrogenation and C–O bond cleavage steps critical to imidazole-piperidine assembly. These protocols achieve yields exceeding 95% under optimized conditions.
2. Structural Tunability : The 2-methyl group on the imidazole ring serves as a synthetic handle for introducing substituents via Friedel–Crafts alkylation or Suzuki–Miyaura coupling. This modularity supports structure-activity relationship (SAR) studies to optimize target engagement.
3. Mechanistic Insights : Cutting-edge studies employ density functional theory (DFT) to model reaction pathways. For example, the iodine-mediated sp³ C–H activation step in related imidazo[1,2-a]pyridine syntheses proceeds through a rate-determining electrophilic substitution (k = 0.15 min⁻¹ at 140°C), followed by rapid cyclization. Such findings inform the design of analogous transformations for 3-(2-methyl-1H-imidazol-1-yl)piperidine derivatives.
Emerging applications in photopharmacology further motivate research, as the imidazole ring’s π-conjugated system allows for photoinduced electron transfer—a property exploitable in light-activated therapeutics. Concurrently, green chemistry initiatives explore lignin-derived precursors as sustainable feedstocks, aligning with global efforts to reduce synthetic reliance on petrochemicals.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(2-methylimidazol-1-yl)piperidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-8-11-5-6-12(8)9-3-2-4-10-7-9;;/h5-6,9-10H,2-4,7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBXDCVUUYPBNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2CCCNC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-1H-imidazol-1-yl)piperidine dihydrochloride typically involves the reaction of 2-methyl-1H-imidazole with piperidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
3-(2-methyl-1H-imidazol-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce piperidine derivatives with altered functional groups .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block : 3-(2-methyl-1H-imidazol-1-yl)piperidine dihydrochloride is utilized as a reagent in various organic reactions, facilitating the synthesis of complex molecular architectures. Its imidazole moiety enhances its utility in forming coordination complexes with metals, which is valuable in catalysis and materials science.
2. Biology
- Biological Activity : Research indicates that imidazole derivatives exhibit a range of biological activities, including antimicrobial and antifungal properties. Studies have shown that this compound can inhibit growth in various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant efficacy against both Gram-positive and Gram-negative bacteria.
3. Medicine
- Therapeutic Potential : Ongoing research is investigating the compound's potential as a therapeutic agent for diseases such as cancer and infectious diseases. For instance, studies on piperidine derivatives have highlighted their binding affinity to neurotransmitter receptors, suggesting potential applications in treating neuropathic pain . Additionally, exploratory toxicology studies have assessed its safety profile for use against parasitic infections like trichomoniasis and amoebiasis .
4. Industry
- Catalysis and Material Development : In industrial applications, this compound is being explored as a catalyst in chemical processes due to its ability to facilitate reactions under mild conditions. Its unique structural features also make it suitable for developing advanced materials with specific properties.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(2-methyl-1H-imidazol-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Key Observations
Substituent Effects: Methyl groups on imidazole (e.g., 2-methyl vs. 4,5-dimethyl) modulate lipophilicity and steric bulk. Piperidine substitution at the 3-position (target compound) vs.
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to ’s compounds, involving nucleophilic substitution or coupling reactions .
Solubility and Stability :
- Dihydrochloride salts generally improve aqueous solubility. Compounds with aromatic substituents (e.g., 13c) may exhibit lower solubility than the target compound due to increased hydrophobicity .
Biological Activity
3-(2-methyl-1H-imidazol-1-yl)piperidine dihydrochloride is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C₉H₁₅N₃·HCl, with a molecular weight of 165.24 g/mol. It features a piperidine ring substituted with a 2-methyl-1H-imidazole group, which is crucial for its biological activity. The hydrochloride form enhances its solubility in aqueous solutions, facilitating its use in biological assays and synthetic reactions.
Interaction with Biological Targets
The imidazole moiety in this compound allows it to engage with various biological targets. Imidazole derivatives are known to exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, potentially acting against various pathogens.
- Neurotransmitter Modulation : The piperidine structure suggests potential interactions with neurotransmitter systems, particularly serotonin receptors, which may influence mood and behavior.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that similar compounds can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against these pathogens .
Anticancer Potential
Recent studies have highlighted the anticancer properties of piperidine derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including lung and breast cancer cells. These compounds can induce apoptosis and cell cycle arrest, suggesting their potential as therapeutic agents in oncology .
Case Studies and Research Findings
Several studies have investigated the pharmacological profiles of imidazole and piperidine derivatives:
- Study on Neurotransmitter Receptors : A study explored the binding affinity of piperidine-based compounds to histamine H3 and sigma-1 receptors. The findings suggest that these compounds could be beneficial in treating neuropathic pain due to their multifaceted receptor interactions .
- Antimicrobial Activity Assessment : Another investigation assessed the antimicrobial efficacy of various piperidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant activity with MIC values ranging from 4.69 to 22.9 µM against multiple strains .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(1H-Imidazol-1-ylmethyl)-piperidine dihydrochloride | C₉H₁₇Cl₂N₃ | Contains two hydrochloride groups; potentially more soluble |
| 4-(2-Methyl-imidazol-1-yl)methyl-piperidine | C₉H₁₅N₃ | Different substitution pattern on the piperidine ring; may exhibit altered biological activity |
| 2-(2-Methyl-imidazol-1-yl)ethanol | C₇H₉N₃O | Lacks the piperidine structure; used in different synthetic pathways |
The unique substitution pattern on the piperidine ring of this compound may confer distinct pharmacological properties compared to similar compounds.
Q & A
Q. What are the recommended synthetic routes for 3-(2-methyl-1H-imidazol-1-yl)piperidine dihydrochloride, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions between piperidine derivatives and substituted imidazoles. For example:
- Step 1: React 3-aminopiperidine with 2-methylimidazole using a coupling agent (e.g., EDC/HOBt) to form the imidazole-piperidine base.
- Step 2: Purify the base via column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) and confirm purity via HPLC (≥95%).
- Step 3: Treat the base with hydrochloric acid in ethanol to form the dihydrochloride salt. Lyophilize the product for hygroscopic stability .
Key Characterization Techniques:
Q. How should researchers confirm the molecular structure and purity of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Compare bond lengths and angles with similar imidazole-piperidine derivatives (e.g., C-N bond: ~1.32 Å) .
- Elemental Analysis: Ensure compliance with theoretical values (e.g., C: 45.8%, H: 6.7%, N: 17.8%, Cl: 22.6%).
- HPLC-PDA: Monitor impurities (<0.5% area) using a C18 column (gradient: 10–90% acetonitrile/water + 0.1% TFA) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
- Spill Management: Neutralize spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite). Avoid water to prevent exothermic reactions with HCl .
- Storage: Store in airtight containers at –20°C under nitrogen to prevent hydrolysis .
Advanced Research Questions
Q. How can computational tools optimize the synthesis of this compound?
Methodological Answer:
- Retrosynthesis AI: Use PubChem’s retrosynthesis tool (Template_relevance models) to predict viable routes. For example, prioritize routes with high plausibility scores (>0.8) and minimal steps .
- DFT Calculations: Optimize transition states for key steps (e.g., imidazole-piperidine coupling) using Gaussian09 at the B3LYP/6-31G* level. Compare activation energies to select the most efficient pathway .
Q. How can researchers resolve discrepancies in crystallographic data for this compound?
Methodological Answer:
- Data Collection: Use high-resolution synchrotron data (λ = 0.7 Å) to improve signal-to-noise ratios.
- Refinement Strategies: In SHELXL, apply TWIN/BASF commands for twinned crystals and ISOR/SADI restraints for disordered atoms. Cross-validate with Hirshfeld surface analysis to detect weak interactions .
- Validation Tools: Check CIF files with PLATON/CHECKCIF to identify outliers (e.g., ADP mismatches > 5σ) .
Q. What strategies mitigate stability issues during long-term storage of the dihydrochloride salt?
Methodological Answer:
- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 6 months). Monitor via HPLC for hydrolysis products (e.g., free imidazole or piperidine).
- Lyophilization: Freeze-dry the compound with cryoprotectants (e.g., trehalose) to reduce hygroscopicity. Confirm stability via DSC (Tm > 150°C indicates no polymorphic transitions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
